molecular formula C14H14N4O2 B5521485 1-methyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole

1-methyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole

カタログ番号: B5521485
分子量: 270.29 g/mol
InChIキー: BVAWHMGBUUBDGA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-methyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole is a useful research compound. Its molecular formula is C14H14N4O2 and its molecular weight is 270.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 270.11167570 g/mol and the complexity rating of the compound is 356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Angiotensin II Receptor Antagonistic Activities

Benzimidazole derivatives, including structures related to 1-methyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole, have been investigated for their potential in inhibiting angiotensin II (AII) receptor, a key target in hypertension management. Studies demonstrate that certain benzimidazole-7-carboxylic acids bearing oxadiazole rings exhibit significant in vitro and in vivo AII receptor antagonistic activities. These compounds, including those bearing the 5-oxo-1,2,4-oxadiazole ring, have shown to possess high affinity for the AT1 receptor and effectively inhibit the AII-induced pressor response. Their increased lipophilicity might contribute to improved bioavailability, suggesting their potential as nonpeptide AII receptor antagonists (Kohara et al., 1996).

Antibacterial Activity

Benzimidazole derivatives containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycles have been synthesized and evaluated for their antibacterial activity. The structural elucidation based on spectral data suggests these compounds' potential against various microbial pathogens. Their antimicrobial efficacy was tested against bacteria, mold, and yeast, highlighting the versatility of benzimidazole derivatives in combating microbial infections (Tien et al., 2016).

Anticancer Screening and SAR Studies

A novel series of benzimidazole derivatives bearing 1,3,4-oxadiazole moieties have been synthesized and subjected to in vitro anticancer screening. These compounds, designed from cyclization reactions involving 2-methyl-1H-benzimidazole, were tested against various human cancer cell lines, including hepatocellular carcinoma, breast adenocarcinoma, and cervical carcinoma cells. The synthesis approach and structure-activity relationship (SAR) studies provide insights into the potential therapeutic applications of these compounds in cancer treatment (Varshney et al., 2015).

Synthesis and Characterization for Cyclooxygenase (COX-2) Inhibition

Research has led to the design and synthesis of benzimidazole analogs endowed with oxadiazole, aimed at developing selective cyclooxygenase-2 (COX-2) inhibitors. These compounds exhibit significant anti-inflammatory activity, with potential applications in the treatment of inflammation-related disorders. Their synthesis, structural characterization, and biological evaluations underscore the importance of the benzimidazole and oxadiazole combination in medicinal chemistry (Rathore et al., 2014).

Antimicrobial and Molluscicidal Activities

Further explorations into benzimidazole derivatives have revealed their antimicrobial and molluscicidal activities. Compounds synthesized from benzimidazole carrying different heterocycles were evaluated for their efficacy against pathogenic strains and pests. These studies contribute to the understanding of benzimidazole derivatives' potential in developing new antimicrobial agents and pest control measures (Nofal et al., 2002).

特性

IUPAC Name

5-(1-methylbenzimidazol-5-yl)-3-(oxolan-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-18-8-15-11-6-9(2-3-12(11)18)14-16-13(17-20-14)10-4-5-19-7-10/h2-3,6,8,10H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAWHMGBUUBDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)C3=NC(=NO3)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。